An In-depth Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2): Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2): Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and strategic applications of this fluorinated and chlorinated aromatic alcohol. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies presented.
Introduction: The Strategic Importance of Fluorinated and Chlorinated Scaffolds
The incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of a chlorine atom further influences the electronic properties and bioavailability of a molecule, making the combined chloro-trifluoromethyl phenyl motif a valuable scaffold in the synthesis of novel therapeutics.[3] (4-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a versatile starting material, providing a reactive hydroxyl group for further synthetic transformations while carrying the desirable halogenated phenyl core.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 773872-13-2 | [4] |
| Molecular Formula | C₈H₆ClF₃O | [4] |
| Molecular Weight | 210.58 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Storage | Sealed in a dry environment at room temperature | [4] |
Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
The most direct and efficient laboratory-scale synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is achieved through the reduction of the corresponding benzaldehyde derivative. This method is favored for its high yield and the ready availability of the starting material.
Synthetic Pathway: Reduction of an Aldehyde
The core of this synthesis is the nucleophilic addition of a hydride ion to the carbonyl carbon of 4-chloro-2-(trifluoromethyl)benzaldehyde.
Caption: Synthetic route for (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Detailed Experimental Protocol
This protocol is a self-validating system, where the successful formation of the product can be monitored and confirmed through standard analytical techniques.
Materials:
-
4-Chloro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (47.9 mmol) of 4-chloro-2-(trifluoromethyl)benzaldehyde in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C. The cooling is crucial to control the exothermic reaction and prevent the formation of byproducts.[6]
-
Addition of Reducing Agent: Slowly add 2.15 g (56.8 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintaining a slow addition rate is critical to manage the reaction rate and ensure safety.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.[8]
-
Quenching the Reaction: Carefully add 50 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. This should be done slowly as the quenching process can be exothermic and produce hydrogen gas.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to efficiently dissolve the product while being immiscible with water.
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the magnesium sulfate and concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm. The methylene protons adjacent to the hydroxyl group would be expected around 4.5-5.0 ppm, likely as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the trifluoromethyl group showing a quartet due to C-F coupling. The methylene carbon should appear in the range of 60-70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is expected to exhibit the following characteristic absorption bands:[5][10]
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 | O-H stretch (broad, indicative of the alcohol) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (aliphatic -CH₂-) |
| 1450-1600 | C=C stretch (aromatic ring) |
| 1100-1350 | C-F stretch (strong, from the -CF₃ group) |
| 1000-1100 | C-O stretch (alcohol) |
| 700-850 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210.
-
Isotopic Pattern: Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the chloromethyl group, or the trifluoromethyl group, leading to characteristic fragment ions.[2][11]
Applications in Drug Discovery and Medicinal Chemistry
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of both the chloro and trifluoromethyl groups on the phenyl ring can significantly enhance the pharmacological properties of a drug candidate.[3][12]
Role as a Synthetic Building Block
The primary utility of this compound lies in its reactive hydroxyl group, which can be readily converted into other functional groups or used as a point of attachment for building more complex molecules. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be displaced to introduce other functionalities.
Caption: Synthetic transformations of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Incorporation into Bioactive Molecules
While specific examples of marketed drugs derived directly from this starting material are not prominently documented in readily accessible literature, the 4-chloro-2-(trifluoromethyl)phenyl moiety is a key component in various biologically active compounds. Its presence is often associated with enhanced potency and improved pharmacokinetic profiles. This building block is particularly useful in the synthesis of inhibitors for various enzymes and receptors where the halogenated phenyl ring can engage in crucial binding interactions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14][15][16]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[14][16]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis via the reduction of the corresponding aldehyde is a reliable and efficient method. The presence of both chlorine and a trifluoromethyl group on the phenyl ring imparts desirable properties to target molecules, making this compound a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Sigma-Aldrich. (2025, May 20).
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Angene Chemical. (2025, February 11).
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
-
Reduction of 4 Chloro. (n.d.). Scribd. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). (4-(Chloromethyl)phenyl)
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Fisher Scientific. (2023, September 1).
- BLDpharm. (n.d.). 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol.
- Benchchem. (n.d.). Synthesis of 4-(Trifluoromethyl)
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c)
- Benchchem. (n.d.). Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis.
- Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933-3937.
- TCI Chemicals. (n.d.). 4-Chloro-2-(trifluoromethyl)benzoic Acid.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
- Agilent. (n.d.). Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots.
- Google Patents. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- BLDpharm. (n.d.). (4-Fluoro-2-((trifluoromethyl)thio)phenyl)methanol.
- Mass Spectrometry: Fragment
- SpectraBase. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE - Optional[FTIR] - Spectrum.
- Benchchem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots [mdpi.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. jelsciences.com [jelsciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. angenechemical.com [angenechemical.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]








